8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one
CAS No.: 869478-09-1
Cat. No.: VC20877532
Molecular Formula: C17H15NO4
Molecular Weight: 297.3 g/mol
* For research use only. Not for human or veterinary use.
![8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one - 869478-09-1](/images/no_structure.jpg)
Specification
CAS No. | 869478-09-1 |
---|---|
Molecular Formula | C17H15NO4 |
Molecular Weight | 297.3 g/mol |
IUPAC Name | 8-acetyl-6-phenylmethoxy-4H-1,4-benzoxazin-3-one |
Standard InChI | InChI=1S/C17H15NO4/c1-11(19)14-7-13(21-9-12-5-3-2-4-6-12)8-15-17(14)22-10-16(20)18-15/h2-8H,9-10H2,1H3,(H,18,20) |
Standard InChI Key | URTYAHMRXXVHKS-UHFFFAOYSA-N |
SMILES | CC(=O)C1=C2C(=CC(=C1)OCC3=CC=CC=C3)NC(=O)CO2 |
Canonical SMILES | CC(=O)C1=C2C(=CC(=C1)OCC3=CC=CC=C3)NC(=O)CO2 |
Introduction
Chemical Identity and Properties
Basic Chemical Information
8-Acetyl-6-(benzyloxy)-2H-benzo[b] oxazin-3(4H)-one is precisely identified through several chemical identifiers as shown in the following table:
Property | Value |
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CAS Registry Number | 869478-09-1 |
Molecular Formula | C17H15NO4 |
Molecular Weight | 297.31 g/mol |
IUPAC Name | 8-acetyl-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one |
InChI Key | URTYAHMRXXVHKS-UHFFFAOYSA-N |
SMILES Notation | CC(=O)C1=C2OCC(=O)NC2=CC(OCC2=CC=CC=C2)=C1 |
MDL Number | MFCD24038851 |
The compound possesses several synonyms commonly used in scientific literature and commercial catalogs, including 8-acetyl-6-benzyloxy-4H-benzo oxazin-3-one, 8-acetyl-6-phenylmethoxy-4H-1,4-benzoxazin-3-one, and 2H-1,4-Benzoxazin-3(4H)-one, 8-acetyl-6-(phenylMethoxy)- .
Physical and Chemical Properties
This compound presents as a beige solid at room temperature with specific physical and chemical properties that influence its behavior in various applications . Its structural features include an oxazine ring fused with a benzene ring (forming the benzo[b]oxazin portion), an acetyl group at the 8-position, and a benzyloxy group at the 6-position .
Table of key physical and chemical properties:
Property | Value | Note |
---|---|---|
Physical State | Solid | At room temperature |
Color | Beige | Visual appearance |
Boiling Point | 517.2±50.0 °C | Predicted value |
Density | 1.259±0.06 g/cm³ | Predicted value |
pKa | 11.84±0.20 | Predicted value |
Solubility | Soluble in chloroform, dichloromethane, methanol | Experimental observation |
Storage Temperature | Room temperature | Under inert atmosphere |
The presence of the acetyl group confers electrophilic properties at the 8-position, while the benzyloxy group at the 6-position provides sites for potential nucleophilic substitution reactions. The amide group in the oxazinone ring contributes to its hydrogen bonding capabilities, which may influence its interactions with biological targets .
Synthesis Methods
Synthetic Routes
The synthesis of 8-Acetyl-6-(benzyloxy)-2H-benzo[b] oxazin-3(4H)-one typically involves multi-step procedures starting from appropriate precursors. One common synthetic pathway begins with 1-(3-amino-4-benzyloxy-2-hydroxyphenyl)-ethanone as the starting material .
A typical synthetic route involves the following key steps:
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Formation of an N-chloroacetyl intermediate from an amino-hydroxyphenyl precursor
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Intramolecular cyclization to form the oxazine ring
Detailed Reaction Conditions
A well-documented synthesis pathway involves the reaction of 1-(3-amino-4-benzyloxy-2-hydroxy-phenyl)-ethanone with chloroacetyl chloride to form an intermediate, which undergoes cyclization in the presence of a base to yield the target compound .
The reaction conditions for a representative synthesis are detailed below:
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Reaction of 1-(3-amino-4-benzyloxy-2-hydroxy-phenyl)-ethanone (14.1 mmol) with chloroacetyl chloride (15.5 mmol) in the presence of sodium bicarbonate (32.0 mmol) in dry N,N-dimethylformamide (DMF)
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The reaction mixture is stirred at room temperature for 2 hours
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Addition of cesium carbonate (17.0 mmol) followed by heating at 100°C for 2.5 hours
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Cooling to room temperature and precipitation in water
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The isolated solid is purified via ethyl acetate extraction
This method yields 8-Acetyl-6-(benzyloxy)-2H-benzo[b] oxazin-3(4H)-one with a reported yield of 86% .
Structural Modifications and Related Compounds
Common Structural Modifications
The structure of 8-Acetyl-6-(benzyloxy)-2H-benzo[b] oxazin-3(4H)-one can be modified to create analogues with potentially different properties and activities. A significant modification involves the conversion of the acetyl group at the 8-position to a 2-chloroacetyl group, resulting in 8-(2-Chloroacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one (CAS: 869478-10-4) .
This transformation can be achieved using benzyltrimethylammonium dichloroiodate under specific reaction conditions. The reaction typically proceeds with yields around 89% and introduces a chloroacetyl group that provides additional reactivity for further synthetic transformations .
Structurally Related Compounds
Several compounds structurally related to 8-Acetyl-6-(benzyloxy)-2H-benzo[b] oxazin-3(4H)-one have been synthesized and studied:
The positioning of functional groups significantly influences the chemical reactivity and potential biological activities of these compounds. For instance, the presence of a chloroacetyl group introduces a reactive site for nucleophilic substitution reactions, expanding the synthetic utility of the compound .
Applications in Research and Development
Role in Synthetic Chemistry
8-Acetyl-6-(benzyloxy)-2H-benzo[b] oxazin-3(4H)-one serves as a valuable intermediate in organic synthesis, particularly in the creation of more complex molecular structures. Its functional groups provide multiple sites for chemical modifications, allowing for the development of diverse chemical libraries .
The compound's unique structure makes it particularly suitable for the synthesis of:
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Novel pharmaceutical candidates
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Complex heterocyclic systems
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Customized molecular scaffolds for drug discovery programs
Pharmaceutical Applications
In pharmaceutical research, this compound has garnered interest as a starting material or intermediate in drug development pipelines. The structural features of 8-Acetyl-6-(benzyloxy)-2H-benzo[b] oxazin-3(4H)-one may lead to improved binding affinities and selectivity for various biological targets .
Potential pharmaceutical applications include:
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Development of enzyme inhibitors
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Design of receptor modulators
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Creation of anti-inflammatory agents
Studies have indicated that structural modifications of the compound may enhance its biological activities, making it a promising scaffold for medicinal chemistry explorations .
Biological Activities
Anti-inflammatory Properties
Research suggests that 8-Acetyl-6-(benzyloxy)-2H-benzo[b] oxazin-3(4H)-one exhibits notable anti-inflammatory properties, positioning it as a potential candidate for the development of new anti-inflammatory drugs .
The exact mechanisms underlying these anti-inflammatory effects remain under investigation, but they likely involve the compound's ability to modulate inflammatory signaling pathways through specific molecular interactions .
Antioxidant Effects
Beyond its anti-inflammatory properties, the compound has demonstrated moderate antioxidant activity in preliminary studies. This antioxidant capacity suggests potential applications in addressing oxidative stress-related conditions .
The combination of anti-inflammatory and antioxidant properties makes this compound particularly interesting for researchers investigating multifunctional therapeutic agents .
Hazard Statement | Code |
---|---|
Harmful if swallowed | H302 |
Causes skin irritation | H315 |
Causes serious eye irritation | H319 |
Harmful if inhaled | H332 |
May cause respiratory irritation | H335 |
Recommended Precautions
When handling this compound, the following precautionary measures are recommended:
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Avoid breathing dust/fume/gas/mist/vapors/spray (P261)
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Wear protective gloves/protective clothing/eye protection/face protection (P280)
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338)
These safety recommendations should be strictly followed to minimize potential risks associated with the handling of this compound in laboratory or industrial settings.
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